molecular formula C15H9NO3S B14521607 3-[(4-Nitrophenyl)methylidene]-2-benzothiophen-1(3H)-one CAS No. 62497-42-1

3-[(4-Nitrophenyl)methylidene]-2-benzothiophen-1(3H)-one

Cat. No.: B14521607
CAS No.: 62497-42-1
M. Wt: 283.3 g/mol
InChI Key: FZKSGPZNRBDOEW-UHFFFAOYSA-N
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Description

3-[(4-Nitrophenyl)methylidene]-2-benzothiophen-1(3H)-one is an organic compound that belongs to the class of benzothiophenes. This compound is characterized by the presence of a benzothiophene core structure with a nitrophenylmethylidene substituent. Benzothiophenes are known for their diverse biological activities and are often used in the development of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Nitrophenyl)methylidene]-2-benzothiophen-1(3H)-one typically involves the condensation of 2-benzothiophen-1(3H)-one with 4-nitrobenzaldehyde. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in a suitable solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Nitrophenyl)methylidene]-2-benzothiophen-1(3H)-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon catalyst.

    Reduction: Oxidizing agents like potassium permanganate or chromium trioxide.

    Substitution: Electrophiles such as halogens, sulfonyl chlorides, or alkylating agents.

Major Products Formed

    Reduction: 3-[(4-Aminophenyl)methylidene]-2-benzothiophen-1(3H)-one.

    Oxidation: Corresponding oxides or other oxidized derivatives.

    Substitution: Various substituted benzothiophenes depending on the electrophile used.

Scientific Research Applications

3-[(4-Nitrophenyl)methylidene]-2-benzothiophen-1(3H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-[(4-Nitrophenyl)methylidene]-2-benzothiophen-1(3H)-one is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The nitrophenyl group may play a role in binding to target proteins or enzymes, leading to inhibition or modulation of their activity. The benzothiophene core structure may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-Chlorophenyl)methylidene]-2-benzothiophen-1(3H)-one
  • 3-[(4-Methoxyphenyl)methylidene]-2-benzothiophen-1(3H)-one
  • 3-[(4-Hydroxyphenyl)methylidene]-2-benzothiophen-1(3H)-one

Uniqueness

3-[(4-Nitrophenyl)methylidene]-2-benzothiophen-1(3H)-one is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. The nitro group can undergo various transformations, making this compound a versatile intermediate in organic synthesis. Additionally, the nitrophenyl group may enhance the compound’s biological activity, making it a valuable candidate for drug development and other applications.

Properties

CAS No.

62497-42-1

Molecular Formula

C15H9NO3S

Molecular Weight

283.3 g/mol

IUPAC Name

3-[(4-nitrophenyl)methylidene]-2-benzothiophen-1-one

InChI

InChI=1S/C15H9NO3S/c17-15-13-4-2-1-3-12(13)14(20-15)9-10-5-7-11(8-6-10)16(18)19/h1-9H

InChI Key

FZKSGPZNRBDOEW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=CC=C(C=C3)[N+](=O)[O-])SC2=O

Origin of Product

United States

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